4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Description
Properties
CAS No. |
61383-58-2 |
|---|---|
Molecular Formula |
C16H13FN2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13FN2OS/c1-20-15-5-3-2-4-13(15)18-16-19-14(10-21-16)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,19) |
InChI Key |
JTCIZQPNXGAQMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Aryl Thiourea Intermediates
Aryl thioureas are prepared from commercially available anilines through a one-pot reaction with carbon disulfide and ammonium hydroxide. For example, 2-methoxyaniline reacts with carbon disulfide in the presence of triethylamine to form a dithiocarbamate intermediate, which is subsequently treated with iodine to yield phenylisothiocyanate. Ammonolysis of this intermediate produces N-(2-methoxyphenyl)thiourea with yields exceeding 85%.
Cyclization with α-Bromo-4-fluoroacetophenone
α-Bromo-4-fluoroacetophenone is synthesized by brominating 4-fluoroacetophenone using copper(II) bromide in a chloroform-ethyl acetate mixture at reflux (75–95% yield). This α-bromoketone is then reacted with N-(2-methoxyphenyl)thiourea in ethanol under microwave irradiation (150 W, 80°C) for 5 minutes. The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur atom attacks the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.
Key Advantages :
-
Short reaction time (5 minutes vs. hours for conventional heating).
-
High purity (no column chromatography required due to minimal byproducts).
One-Pot Catalytic Synthesis Using Nanocatalysts
A green chemistry approach employs a magnetically recoverable nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4 ) to streamline the synthesis into a single step.
Reaction Mechanism and Conditions
In ethanol, 4-fluoroacetophenone and N-(2-methoxyphenyl)thiourea are combined with trichloroisocyanuric acid (TCCA) as a halogenating agent and the nanocatalyst. The mixture is heated at 80°C for 25 minutes, during which TCCA brominates the acetophenone’s α-position. The resulting α-bromo intermediate reacts in situ with thiourea to form the thiazole ring. The nanocatalyst is separated magnetically, enabling reuse for up to five cycles without significant activity loss.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 0.01 g | 89% yield |
| Temperature | 80°C | Max efficiency |
| Solvent | Ethanol | 92% conversion |
Iodine-Catalyzed Oxidative Coupling in DMSO
This method eliminates the need for pre-halogenated ketones by using molecular iodine as a catalyst and dimethyl sulfoxide (DMSO) as an oxidant.
Reaction Pathway
4-Fluoroacetophenone reacts with thiourea in the presence of iodine (20 mol%) and DMSO at 80°C. Iodine facilitates the formation of an α-iodoketone intermediate, which undergoes cyclization with thiourea to yield the thiazole product. DMSO regenerates iodine by oxidizing hydroiodic acid (HI), creating a catalytic cycle.
Critical Observations :
-
Excess thiourea leads to dithiazole thioether byproducts (e.g., 4a in Scheme 1 of).
-
Yield : 78–82% under optimized conditions (2:1 ketone-to-thiourea ratio).
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For large-scale production, the microwave-assisted method is favored due to its rapid kinetics and compatibility with continuous flow reactors. However, the exothermic nature of microwave reactions necessitates precise temperature control to avoid decomposition. Alternatively, the nanocatalytic approach offers sustainability benefits but requires specialized equipment for catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have utilized the Sulforhodamine B assay to evaluate its effectiveness against human breast adenocarcinoma cell lines (MCF7). The results suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Molecular Modeling and Docking Studies
Molecular docking studies have been employed to predict the interaction between 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine and various biological targets. These studies help elucidate the binding affinities and modes of action of the compound within specific receptors or enzymes involved in disease processes. For instance, docking simulations have indicated favorable interactions with enzymes critical for cancer cell survival .
| Activity Type | Tested Against | Method Used | Results |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Turbidimetric method | Significant inhibition observed |
| Anticancer | MCF7 breast cancer cell line | Sulforhodamine B assay | Inhibition of cell proliferation |
| Molecular Docking | Specific cancer-related enzymes | Computational docking | Favorable binding interactions |
Case Studies and Research Findings
Several studies highlight the importance of thiazole derivatives in drug discovery:
- A study focusing on the synthesis of related thiazole compounds demonstrated their potential as antimicrobial agents, confirming their effectiveness against resistant strains .
- Another investigation into the anticancer properties revealed that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their potential for further development as therapeutic agents .
- Computational studies have provided insights into the pharmacokinetic properties (ADME) of these compounds, indicating their suitability for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Position and Electronic Effects: Fluorine vs. Nitro: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, improving membrane permeability and metabolic stability compared to nitro-substituted analogs (e.g., ). Nitro groups, while enhancing electrophilicity, may reduce selectivity due to off-target interactions . Para-substituted methoxy groups in 10s facilitate planar stacking with tubulin’s colchicine-binding site .
Biological Activity Trends :
- Antibacterial Activity : Chloro and nitro substituents () correlate with enhanced Gram-positive bacterial inhibition, likely through membrane disruption or enzyme inhibition. The target compound’s fluorine and methoxy groups may offer a broader spectrum with reduced cytotoxicity .
- Antiproliferative/Tubulin Inhibition : Para-methoxy groups (e.g., 10s) are critical for tubulin polymerization inhibition, while ortho-methoxy substituents (target compound) may shift activity toward other targets, such as kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely follows cyclization and electrophilic substitution routes similar to and , yielding high purity (>90%) via NMR-confirmed intermediates .
Biological Activity
4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This compound belongs to a class of compounds known for their diverse pharmacological profiles, including anticancer and antimicrobial effects.
The molecular formula of 4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is with a molecular weight of 369.41 g/mol. Its structure includes a thiazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine. Research indicates that compounds within this category exhibit moderate to significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics, which is essential for cell division. This has been observed in studies where the compound induced cell cycle arrest at the G2/M phase in cancer cell lines such as SGC-7901 .
- Potency : The most potent analogs have shown IC50 values ranging from 0.36 to 0.86 µM in different cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have demonstrated antibacterial activity. A study involving magnetic nanoparticles coated with thiazole compounds showed effective inhibition of both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus . The mechanism involves the diffusion of nanoparticles into bacterial membranes, leading to cell inactivation.
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole derivatives can be significantly influenced by their structural components:
Case Studies
- Study on Tubulin Inhibition :
- Antibacterial Efficacy :
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine?
Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:
Thiazole ring formation : Condensation of substituted thiourea derivatives with α-haloketones (e.g., 4-fluorophenyl-α-bromoacetophenone) under reflux in ethanol or DMF.
Amine coupling : Reaction of the thiazole intermediate with 2-methoxyaniline using a coupling agent (e.g., EDCI or DCC) in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/DMSO mixtures.
Key Monitoring : Reaction progress is tracked via TLC, and product purity is confirmed by / NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole C-2 amine at δ 5.2–5.5 ppm) and HRMS .
Q. How is the compound characterized structurally and chemically?
Methodological Answer:
- Spectroscopy :
- / NMR identifies substituent patterns (e.g., methoxy group at δ ~3.8 ppm in , fluorophenyl carbons at δ 115–165 ppm in ).
- IR confirms functional groups (e.g., N–H stretch at ~3400 cm, C=S/C=N vibrations at 1500–1600 cm).
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H] at m/z 343.08 for CHFNOS).
- Elemental Analysis : Carbon/hydrogen/nitrogen content is verified to ±0.3% deviation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides:
- Bond angles/lengths : Confirms thiazole ring planarity (C–S bond ~1.70 Å, C–N ~1.30 Å) and dihedral angles between substituents (e.g., fluorophenyl vs. methoxyphenyl planes at ~15–20°).
- Intermolecular interactions : Weak C–H···π or π-π stacking stabilizes crystal packing (e.g., centroid distances of 3.6–4.2 Å).
Protocol : Crystals are grown via slow evaporation of DMF/ethanol solutions. Data collection uses a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (R-factor < 0.05) .
Q. How do structural modifications impact biological activity?
Methodological Answer:
- SAR Studies :
- Fluorophenyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for antimicrobial activity.
- Methoxyphenyl moiety : Electron-donating groups improve binding to enzymes (e.g., CYP450) via hydrogen bonding (O–H···N interactions).
- Activity Testing :
- Antibacterial assays : MIC values (µg/mL) against S. aureus are determined via broth microdilution (CLSI guidelines).
- Enzyme inhibition : IC for kinase targets (e.g., CDK2) is measured using fluorescence polarization .
Q. How can researchers address contradictions in biological efficacy data across studies?
Methodological Answer:
- Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH 7.4, 37°C).
- Validate purity (>95% by HPLC) to exclude impurities (e.g., unreacted aniline derivatives) affecting results.
- Data Reconciliation :
- Meta-analysis of IC values (e.g., 10–50 µM for anticancer activity) identifies outliers due to assay variability.
- Molecular docking (AutoDock Vina) compares binding poses across protein conformers (RMSD < 2.0 Å) .
Methodological Best Practices
Q. What analytical techniques optimize reaction yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. toluene), and catalyst (e.g., CuI vs. Pd(OAc)) to maximize yield (>70%).
- In-line Monitoring : ReactIR tracks intermediate formation (e.g., thiourea carbonyl peak at 1650 cm).
- Scale-up : Use flow chemistry (residence time ~30 min) for reproducible gram-scale synthesis .
Q. How is computational modeling integrated with experimental data?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Predict optimized geometry (B3LYP/6-31G**) and electronic properties (HOMO-LUMO gap ~4.5 eV).
- MD Simulations (GROMACS) : Assess solvation effects (e.g., water/DMSO) on conformational stability (RMSF < 0.5 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
